ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14982452
InChI: InChI=1S/C22H19BrClFO5/c1-3-28-21(26)7-6-15-12(2)16-9-17(24)20(10-19(16)30-22(15)27)29-11-13-4-5-14(23)8-18(13)25/h4-5,8-10H,3,6-7,11H2,1-2H3
SMILES:
Molecular Formula: C22H19BrClFO5
Molecular Weight: 497.7 g/mol

ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

CAS No.:

Cat. No.: VC14982452

Molecular Formula: C22H19BrClFO5

Molecular Weight: 497.7 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate -

Specification

Molecular Formula C22H19BrClFO5
Molecular Weight 497.7 g/mol
IUPAC Name ethyl 3-[7-[(4-bromo-2-fluorophenyl)methoxy]-6-chloro-4-methyl-2-oxochromen-3-yl]propanoate
Standard InChI InChI=1S/C22H19BrClFO5/c1-3-28-21(26)7-6-15-12(2)16-9-17(24)20(10-19(16)30-22(15)27)29-11-13-4-5-14(23)8-18(13)25/h4-5,8-10H,3,6-7,11H2,1-2H3
Standard InChI Key LCELZNWVDFCVNV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=C(C=C(C=C3)Br)F)Cl)C

Introduction

Ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the chromenone family. It features a chromen-2-one core, an ethyl propanoate moiety, and a fluorobenzyl group, contributing to its distinct chemical properties and potential biological activities. The compound's structural complexity makes it a subject of interest in medicinal chemistry and organic synthesis.

Synthesis

The synthesis of ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multi-step processes that require careful control of reaction conditions to achieve the desired product. Common solvents include dimethylformamide or acetone, and temperatures may range from room temperature to reflux conditions depending on the reactivity of the substrates involved.

Biological Activities

Preliminary studies suggest that this compound exhibits notable antimicrobial and anticancer activities. The presence of halogen substituents often enhances the biological efficacy of compounds through increased lipophilicity and improved interaction with biological targets.

Chemical Transformations

Ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical transformations. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles like amines or thiols under appropriate reaction conditions.

Potential Applications

The compound's potential applications in drug development are significant due to its interaction with biological targets such as enzymes and receptors. The chromenone core may exhibit inhibitory effects on certain enzymes, while the fluorobenzyl group enhances binding affinity due to steric and electronic effects.

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